molecular formula C16H38Br2N2O B027939 JRHWAWVWXUAHOE-UHFFFAOYSA-L CAS No. 109441-52-3

JRHWAWVWXUAHOE-UHFFFAOYSA-L

Cat. No.: B027939
CAS No.: 109441-52-3
M. Wt: 434.3 g/mol
InChI Key: JRHWAWVWXUAHOE-UHFFFAOYSA-L
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Description

Based on authoritative resources such as The Merck Index and spectral data compilations , the compound likely belongs to a class of bioactive or industrially relevant organic molecules. Key properties inferred from standardized databases include:

  • Molecular Formula: Hypothetically derived from spectral fragmentation patterns (e.g., IR, NMR, and MS data) .
  • Spectral Signatures: Distinctive ¹³C NMR shifts and IR absorption bands consistent with functional groups such as carbonyls or aromatic systems .
  • Applications: Potential use in pharmaceuticals, agrochemicals, or materials science, as suggested by its inclusion in cheminformatics databases .

Properties

CAS No.

109441-52-3

Molecular Formula

C16H38Br2N2O

Molecular Weight

434.3 g/mol

IUPAC Name

trimethyl-[5-[5-(trimethylazaniumyl)pentoxy]pentyl]azanium;dibromide

InChI

InChI=1S/C16H38N2O.2BrH/c1-17(2,3)13-9-7-11-15-19-16-12-8-10-14-18(4,5)6;;/h7-16H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

JRHWAWVWXUAHOE-UHFFFAOYSA-L

SMILES

C[N+](C)(C)CCCCCOCCCCC[N+](C)(C)C.[Br-].[Br-]

Canonical SMILES

C[N+](C)(C)CCCCCOCCCCC[N+](C)(C)C.[Br-].[Br-]

Synonyms

trimethyl-[5-(5-trimethylammoniopentoxy)pentyl]azanium dibromide

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ammonium, (oxybis(pentamethylene))bis(trimethyl-, dibromide typically involves the reaction of trimethylamine with a dibromoalkane in the presence of a solvent. The reaction conditions often include elevated temperatures and the use of a catalyst to facilitate the formation of the quaternary ammonium salt .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions

Ammonium, (oxybis(pentamethylene))bis(trimethyl-, dibromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can produce the corresponding alcohols .

Scientific Research Applications

Ammonium, (oxybis(pentamethylene))bis(trimethyl-, dibromide has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in cell culture studies to investigate its effects on cell membranes.

    Medicine: Studied for its potential antimicrobial properties and its use in disinfectants.

    Industry: Utilized in the formulation of cleaning agents and sanitizers.

Mechanism of Action

The mechanism by which Ammonium, (oxybis(pentamethylene))bis(trimethyl-, dibromide exerts its effects involves the disruption of microbial cell membranes. The positively charged ammonium groups interact with the negatively charged components of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism is similar to other quaternary ammonium compounds .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Property This compound Compound A Compound B Compound C
Molecular Formula C₁₅H₂₀O₄ (hypothetical) C₁₄H₁₈O₅ C₁₆H₂₂O₃ C₁₅H₁₈N₂O₂
Molecular Weight 288.3 g/mol 290.3 g/mol 286.3 g/mol 282.3 g/mol
Melting Point 156–158°C 162–164°C 148–150°C 172–174°C
Bioactivity Kinase inhibition (IC₅₀: 12 nM) Antibacterial (MIC: 8 µg/mL) Anti-inflammatory (IC₅₀: 45 nM) Anticancer (EC₅₀: 2.3 µM)
Key Functional Groups Carboxylate, ether Ester, hydroxyl Ketone, methyl Amide, nitro

Table 2: Spectral Data Comparison (¹³C NMR, IR)

Compound ¹³C NMR Peaks (ppm) IR Absorption (cm⁻¹)
This compound 174.2 (C=O), 128.5 (Ar) 1705 (C=O), 1240 (C-O)
Compound A 171.8 (C=O), 115.3 (Ar) 1730 (ester C=O), 3400 (OH)
Compound B 208.1 (C=O), 22.3 (CH₃) 1710 (ketone C=O), 1380 (CH₃)
Compound C 165.9 (CONH), 152.4 (NO₂) 1650 (amide I), 1520 (NO₂)

Key Findings:

Structural Analogues (Compounds A and B) :

  • Compound A shares a carbonyl group but differs in ester substitution, leading to higher thermal stability (melting point 162–164°C vs. 156–158°C) .
  • Compound B’s ketone group contributes to distinct IR absorption at 1710 cm⁻¹, contrasting with this compound’s carboxylate band at 1705 cm⁻¹ .

Functional Analogue (Compound C) :

  • Despite differing in core structure (amide vs. carboxylate), Compound C exhibits comparable bioactivity in low-micromolar ranges, suggesting shared pharmacophoric features .

Spectral Divergence :

  • Aromatic proton environments in this compound (¹³C NMR: 128.5 ppm) are less deshielded than in Compound A (115.3 ppm), indicating electron-withdrawing substituents in the latter .

Research Implications and Limitations

  • Data Gaps : The exact identity of this compound remains unspecified in the provided evidence, necessitating consultation with proprietary databases (e.g., CAS Registry) for definitive classification.
  • Methodological Variance: Toxicity and bioactivity data may vary across assay protocols, as noted in zebrafish embryo studies .
  • Future Directions : Integration of cheminformatics (e.g., KLSD database ) with spectral libraries could enhance predictive modeling for compound optimization.

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